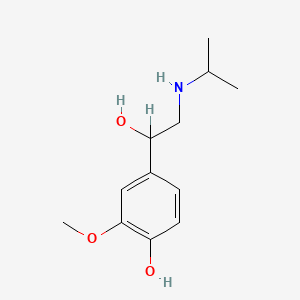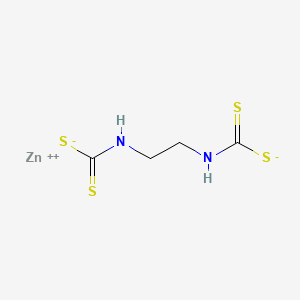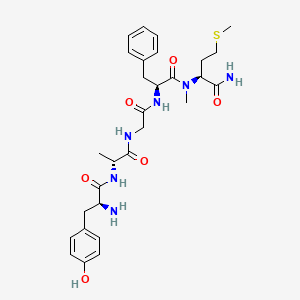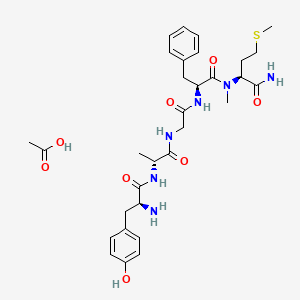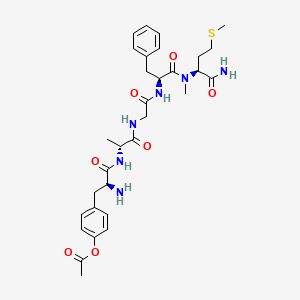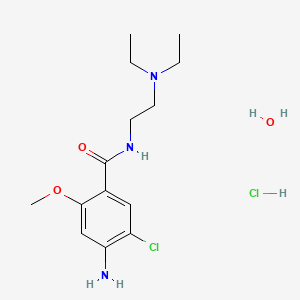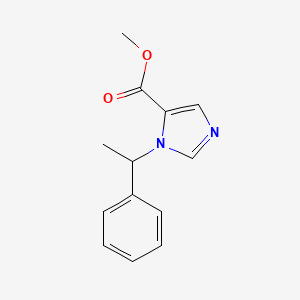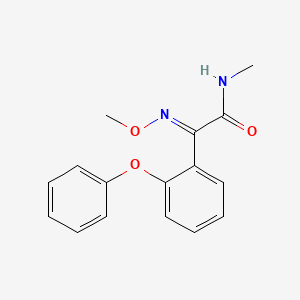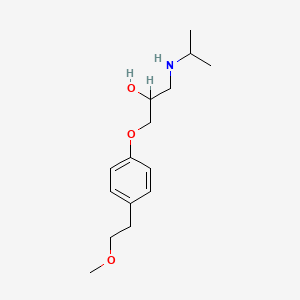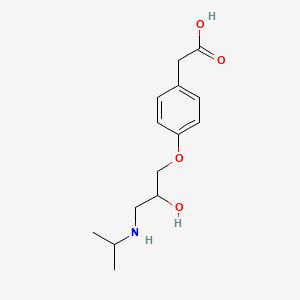
L-Mtp-PE
説明
L-Mtp-PE, also known as Mifamurtide, is a synthetic muramylpeptide with significant anti-tumor metastatic and anti-viral properties . It is a macrophage activator intended for the treatment of children and adolescents with non-metastatic osteosarcoma . It is a synthetic analogue of muramyl dipeptide (MDP), a naturally occurring immune stimulatory component of cell walls from Mycobacterium species .
Synthesis Analysis
Mifamurtide is synthesized from labeled L-alanine and its protected derivative. The key intermediate product for the labeled L-MTP-PE synthesis, [(13) C3 ,D4 ]-alanyl-cephalin (2A), is synthesized from [(13) C3 ,D4 ]-L-alanine (3A) in three steps . It is a fabricated lipophilic derivative of muramyl dipeptide (MDP) and is a conjugate of MTP and dipalmitoylphosphatidylethanolamine (DPPE) .
Molecular Structure Analysis
The molecular structure of Mifamurtide is complex. It is a synthetic analogue of muramyl dipeptide, with side chains that give it a longer elimination half-life than the natural substance . The substance is applied encapsulated into liposomes .
Chemical Reactions Analysis
Mifamurtide is a macrophage activator. It is encapsulated into liposomes, which is supposed to facilitate targeting the MTP-PE to tissue macrophages and the reticuloendothelial system .
Physical And Chemical Properties Analysis
Mifamurtide is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune stimulatory component of cell walls from Mycobacterium species. It has similar immunostimulatory effects as natural MDP with the advantage of a longer half-life in plasma .
科学的研究の応用
Application in Osteosarcoma Treatment
Liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE) is extensively studied for its role in treating osteosarcoma. This synthetic biological agent is used for reducing pulmonary metastases, which is a common treatment failure in sarcomas. It has shown to be well-tolerated and represents a new treatment choice for patients with poor initial response to primary therapy or metastatic disease including pulmonary metastases (Anderson, 2006). Additionally, L-MTP-PE has been tested in combination with ifosfamide, showing encouraging results for osteosarcoma patients (Nardin, A. et al., 2006).
Monocyte Activation and Cytokine Induction
L-MTP-PE's mechanism of action includes the activation of monocyte tumoricidal function and stimulation of cytokine production. It has been linked to the stimulation of monocyte production of tumor necrosis factor (TNF) and interleukins (IL-1, IL-6, IL-8) in studies related to osteosarcoma and melanoma (Asano, T. et al., 1993). This activation plays a crucial role in L-MTP-PE’s antitumor activity.
Impact on Immune Response
Research indicates that L-MTP-PE, when injected intravenously, targets lung, liver, and spleen macrophages, activating them to a tumoricidal state. This macrophage activation directly contributes to the anti-metastatic activity of the molecule. The cytokine and chemokine secretion by activated macrophages could also induce recruitment and stimulation of other immune cells, contributing indirectly to the anti-tumor effect (Nardin, A. et al., 2006).
Clinical Trials and Safety Profile
L-MTP-PE has undergone clinical development, showing signs of efficacy in the treatment of patients with recurrent osteosarcoma. Most side effects were minimal, and the results from phase II studies led to a phase III trial, which observed significantly higher overall survival and disease-free survival in patients receiving L-MTP-PE combined with multi-drug chemotherapy (Ando, K. et al., 2011).
作用機序
The mechanism of action of Mifamurtide is linked to its activation of monocyte tumoricidal function. It stimulates monocyte production of tumor necrosis factor (TNF) and interleukins (IL)-1, −6, and −8 . It is recognized by different signaling molecules and activators such as nucleotide-binding and oligomerization domain (NOD)-like receptors (NLRs) and toll-like receptors present in macrophages and monocytes .
特性
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78)/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHBNWAORSSBD-WKYWBUFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mepact | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



